OctadecanedioicAcidMono-L-carnitineEsterChloride

Catalog No.
S15965828
CAS No.
M.F
C25H48ClNO6
M. Wt
494.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
OctadecanedioicAcidMono-L-carnitineEsterChloride

Product Name

OctadecanedioicAcidMono-L-carnitineEsterChloride

IUPAC Name

[(2R)-3-carboxy-2-(17-carboxyheptadecanoyloxy)propyl]-trimethylazanium;chloride

Molecular Formula

C25H48ClNO6

Molecular Weight

494.1 g/mol

InChI

InChI=1S/C25H47NO6.ClH/c1-26(2,3)21-22(20-24(29)30)32-25(31)19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-23(27)28;/h22H,4-21H2,1-3H3,(H-,27,28,29,30);1H/t22-;/m1./s1

InChI Key

GFQGMPGSMMZGTI-VZYDHVRKSA-N

Canonical SMILES

C[N+](C)(C)CC(CC(=O)O)OC(=O)CCCCCCCCCCCCCCCCC(=O)O.[Cl-]

Isomeric SMILES

C[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)CCCCCCCCCCCCCCCCC(=O)O.[Cl-]

Octadecanedioic Acid Mono-L-carnitine Ester Chloride, also known by its CAS number 123233-50-1, is a chemical compound with the molecular formula C25H48ClNO6 and a molecular weight of 494.1 g/mol. This compound features a unique structure that includes a long-chain fatty acid moiety derived from octadecanedioic acid, which is linked to a mono-L-carnitine unit through an ester bond. The presence of a chloride ion contributes to its ionic nature, making it soluble in polar solvents.

The IUPAC name for this compound is (R)-3-carboxy-2-((17-carboxyheptadecanoyl)oxy)-N,N,N-trimethylpropan-1-aminium chloride, indicating its complex structure that combines features of both fatty acids and amino acids. This compound has gained attention in biochemical research due to its potential applications in metabolism and cellular energy processes.

The synthesis and reactions involving Octadecanedioic Acid Mono-L-carnitine Ester Chloride primarily include esterification and hydrolysis reactions. The esterification process involves the reaction of octadecanedioic acid with mono-L-carnitine in the presence of an acid catalyst, leading to the formation of the ester bond and the release of water:

Octadecanedioic Acid+Mono L carnitineOctadecanedioic Acid Mono L carnitine Ester+H2O\text{Octadecanedioic Acid}+\text{Mono L carnitine}\rightarrow \text{Octadecanedioic Acid Mono L carnitine Ester}+\text{H}_2\text{O}

Hydrolysis can occur under acidic or basic conditions, breaking the ester bond and regenerating the original carboxylic acids:

Octadecanedioic Acid Mono L carnitine Ester+H2OOctadecanedioic Acid+Mono L carnitine\text{Octadecanedioic Acid Mono L carnitine Ester}+\text{H}_2\text{O}\rightarrow \text{Octadecanedioic Acid}+\text{Mono L carnitine}

These reactions are essential for understanding the compound's behavior in biological systems and its potential metabolic pathways.

Research indicates that Octadecanedioic Acid Mono-L-carnitine Ester Chloride exhibits various biological activities, particularly in relation to lipid metabolism. It may enhance fatty acid transport into mitochondria, thereby facilitating β-oxidation and energy production. The presence of L-carnitine is crucial as it plays a vital role in transporting long-chain fatty acids across mitochondrial membranes.

Additionally, studies suggest that compounds similar to Octadecanedioic Acid Mono-L-carnitine Ester Chloride can influence cellular signaling pathways associated with inflammation and metabolic disorders. Its unique structure may provide specific interactions with cellular receptors involved in these processes.

The synthesis of Octadecanedioic Acid Mono-L-carnitine Ester Chloride can be achieved through several methods:

  • Esterification Reaction: This is the most common method, where octadecanedioic acid reacts with mono-L-carnitine in the presence of an acid catalyst (e.g., sulfuric acid). The reaction typically occurs under controlled temperature conditions to optimize yield.
  • Wittig Reaction: A more advanced synthetic approach may involve using phosphorus ylides to create unsaturated esters, which can then be hydrogenated to yield saturated esters like Octadecanedioic Acid Mono-L-carnitine Ester Chloride .
  • Transesterification: This method involves exchanging the alkoxy group of an ester with an alcohol (in this case, mono-L-carnitine) under basic or acidic conditions, facilitating the formation of the desired compound.

Octadecanedioic Acid Mono-L-carnitine Ester Chloride has several potential applications:

  • Nutraceuticals: Due to its role in fatty acid metabolism, it may be used as a dietary supplement aimed at enhancing energy levels and promoting fat oxidation.
  • Pharmaceuticals: Its properties could be explored for developing treatments for metabolic disorders or conditions related to impaired fatty acid metabolism.
  • Cosmetics: The compound may find use in cosmetic formulations aimed at improving skin lipid profiles or enhancing skin barrier function.

Studies on Octadecanedioic Acid Mono-L-carnitine Ester Chloride have focused on its interactions with various biological molecules and pathways. Notably:

  • It has been shown to interact with mitochondrial membranes, facilitating the transport of fatty acids.
  • Research indicates potential synergistic effects when used alongside other fatty acids or carnitines in enhancing metabolic outcomes .

Several compounds share structural or functional similarities with Octadecanedioic Acid Mono-L-carnitine Ester Chloride. Here are some notable examples:

Compound NameStructure TypeUnique Features
Palmitoyl-L-carnitineCarnitine derivativeShorter carbon chain; often used in energy metabolism
Stearoyl-L-carnitineCarnitine derivativeSimilar function but longer carbon chain; affects lipid metabolism
Acetyl-L-carnitineCarnitine derivativeAcetyl group enhances brain bioavailability
OctanoateMedium-chain fatty acidRapidly metabolized; used for quick energy supply

Each of these compounds exhibits unique properties that differentiate them from Octadecanedioic Acid Mono-L-carnitine Ester Chloride while maintaining some functional similarities related to lipid metabolism and energy production.

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

493.3170159 g/mol

Monoisotopic Mass

493.3170159 g/mol

Heavy Atom Count

33

Dates

Last modified: 08-15-2024

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